molecular formula C5H7N3O2 B15245335 Methyl 2,5-dihydro-1,2,4-triazine-3-carboxylate

Methyl 2,5-dihydro-1,2,4-triazine-3-carboxylate

Cat. No.: B15245335
M. Wt: 141.13 g/mol
InChI Key: PUOYAPDELLGIIY-UHFFFAOYSA-N
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Description

Methyl 2,5-dihydro-1,2,4-triazine-3-carboxylate is a heterocyclic compound featuring a partially saturated 1,2,4-triazine ring with a methyl ester group at position 2. The dihydro structure (2,5-dihydro) introduces reduced reactivity at the 4,5-C=N bond, making it a versatile intermediate in organic synthesis. Its applications span pharmaceuticals, agrochemicals, and polymer chemistry, where its ester group facilitates further functionalization via hydrolysis or nucleophilic substitution .

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

methyl 2,5-dihydro-1,2,4-triazine-3-carboxylate

InChI

InChI=1S/C5H7N3O2/c1-10-5(9)4-6-2-3-7-8-4/h3H,2H2,1H3,(H,6,8)

InChI Key

PUOYAPDELLGIIY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NCC=NN1

Origin of Product

United States

Preparation Methods

Hydrazide Preparation

Multi-Step Synthesis from Triazinone Intermediates

An alternative route involves constructing the triazine ring from pre-functionalized intermediates. This method, adapted from thiazolo-triazine syntheses, follows:

Synthesis of 3-Mercapto-1,2,4-Triazin-5-Ones

Intermediate 3-mercapto-1,2,4-triazin-5-ones are prepared via cyclocondensation of thiourea derivatives with α-ketoesters. For example, 6-substituted analogs are synthesized using known methods, providing a versatile scaffold for further functionalization.

Esterification and Ring Modification

The mercapto group is displaced via nucleophilic substitution with methyl chloroacetate, introducing the carboxylate moiety. Subsequent oxidation or dehydrogenation steps saturate the triazine ring, yielding the dihydro structure.

Optimization Insight:

  • Direct esterification before cyclization minimizes side reactions, improving overall yield (70–90%).

Oxidative Cyclization of Amidrazones

A novel approach employs oxidative cyclization of amidrazones catalyzed by 1,8-diazabicycloundec-7-ene (DBU) and palladium on carbon (Pd/C).

Amidrazone Synthesis

Amidrazones are prepared via a three-step sequence:

  • Diazotization of aromatic amines.
  • Japp–Klingemann reaction with chloroacetylacetone or chloroacetoacetic ester.
  • Condensation with anilines to form amidrazones.

Cyclization and Oxidation

Reaction of amidrazones with DBU and Pd/C under aerobic conditions induces cyclization. This method directly yields dihydrotriazines, bypassing radical intermediates common in analogous syntheses.

Performance Metrics:

  • Temperature: Room temperature to 80°C.
  • Yield: 50–70%, depending on substituent steric effects.

Microwave-Assisted Esterification and Optimization

Microwave irradiation significantly enhances reaction rates and yields in triazine synthesis. For example, esterification of carboxylic acid precursors with methanol and sulfuric acid under microwave conditions (100°C, 10 minutes) achieves near-quantitative conversion. This method is particularly effective for introducing the methyl ester group post-cyclization.

Steric and Electronic Considerations:

  • Substituents at the C4 and C6 positions (e.g., methyl groups) slow reaction rates by 3000-fold due to steric hindrance and disrupted conjugation.
  • Electron-withdrawing groups (e.g., cyano) at C5 accelerate reactions by up to 140,000-fold compared to unsubstituted triazines.

Comparative Analysis of Preparation Methods

The table below summarizes the advantages and limitations of each method:

Method Yield Key Advantages Challenges
Hydrazide Cyclization 60–85% High regioselectivity; scalable Requires SFC for purification
Triazinone Intermediate 70–90% Minimal side reactions Multi-step synthesis
Oxidative Cyclization 50–70% Direct dihydrotriazine formation Sensitive to substituent steric effects
Microwave Esterification >95% Rapid and efficient Limited to esterification step

Chemical Reactions Analysis

Types of Reactions: Methyl 2,5-dihydro-1,2,4-triazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The triazine ring allows for substitution reactions, where different substituents can replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted triazine compounds .

Scientific Research Applications

Methyl 2,5-dihydro-1,2,4-triazine-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and is used in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 2,5-dihydro-1,2,4-triazine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the triazine ring, ester groups, and oxidation states. Below is a comparative analysis:

Compound Name Substituents (Positions) Ester Group Key Functional Features
Methyl 2,5-dihydro-1,2,4-triazine-3-carboxylate None (positions 5,6) Methyl Reduced 4,5-C=N bond; reactive ester group
Ethyl 3-(4-methylphenyl)-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylate [CAS 36286-78-9] 4-Methylphenyl (3), oxo (5) Ethyl Oxo group enhances electrophilicity at C5
Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate [CAS 338957-18-9] Phenyl (3), sulfanyl (5) Ethyl Sulfanyl group increases lipophilicity
Ethyl 4-amino-5-oxo-6-[2-(2-thienyl)vinyl]-4,5-dihydro-1,2,4-triazine-3-carboxylate Amino (4), thienyl vinyl (6), oxo (5) Ethyl Amino and thienyl groups enable H-bonding and π-stacking

Key Observations :

  • Ester Groups : Methyl esters (target compound) hydrolyze faster than ethyl esters (e.g., CAS 36286-78-9), impacting drug bioavailability .
  • Oxo Substituents : Compounds with a 5-oxo group (e.g., CAS 36286-78-9) exhibit greater electrophilicity, favoring nucleophilic attacks at C5 .
  • Sulfanyl/Thienyl Groups : Sulfanyl (CAS 338957-18-9) and thienyl vinyl () substituents enhance lipophilicity and π-π interactions, critical for membrane permeability in drug design .

Physical and Chemical Properties

Property This compound Ethyl 3-(4-methylphenyl)-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylate Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate
Molecular Formula C₅H₇N₃O₂ C₁₃H₁₃N₃O₃ C₂₀H₁₉N₃O₂S
Molecular Weight (g/mol) ~157.13 259.27 365.45
Density (g/cm³) Not reported Not reported 1.28 (predicted)
Boiling Point (°C) Not reported Not reported 518.4 (predicted)
pKa Not reported Not reported -0.93 (predicted)

Insights :

  • Predicted density and boiling points for sulfanyl-substituted compounds suggest suitability for high-temperature synthetic processes .

Biological Activity

Methyl 2,5-dihydro-1,2,4-triazine-3-carboxylate is a compound belonging to the triazine family, known for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antitubercular, and anticancer activities, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a triazine ring that contributes to its biological activity. The presence of various substituents can significantly influence its pharmacological effects.

Antibacterial Activity

Research indicates that derivatives of triazine compounds exhibit notable antibacterial properties. Specifically, compounds containing a terminal amide fragment have shown broad-spectrum antibacterial activity. For instance, one study reported that a related compound demonstrated a minimum inhibitory concentration (MIC) of 50 μg/mL against Mycobacterium smegmatis, highlighting the potential of triazine derivatives in combating bacterial infections .

CompoundMIC (μg/mL)Activity
5f50Antitubercular
Ciprofloxacin25Reference Antibacterial
Rifampicin10Reference Antitubercular

Antitubercular Activity

This compound and its derivatives have been studied for their antitubercular properties. The compound's ability to inhibit the growth of M. smegmatis was notably enhanced when specific substituents were present. The mechanism of action includes the inhibition of leucyl-tRNA synthetase (LeuRS), with one derivative showing 78.24% inhibition at a concentration of 15 μg/mL .

Anticancer Activity

Triazine compounds have also been investigated for their anticancer effects. Various studies have shown that modifications to the triazine structure can lead to increased cytotoxicity against cancer cell lines. For instance, certain derivatives have demonstrated selective toxicity towards tumor cells while sparing normal cells .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several triazine derivatives, including this compound. The results indicated that modifications to the triazine core significantly influenced antimicrobial potency. The most effective compounds were those with electron-withdrawing groups on the phenyl ring .

In Vivo Studies

In vivo studies have further elucidated the pharmacokinetic profiles of triazine derivatives. For example, one study found that a related compound exhibited favorable absorption and distribution characteristics in mouse models. This suggests potential for development into therapeutic agents against resistant bacterial strains .

Q & A

Basic: What synthetic routes are available for Methyl 2,5-dihydro-1,2,4-triazine-3-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
A common approach involves cyclocondensation reactions. For example, refluxing a mixture of a substituted hydrazine precursor with methyl acetoacetate in ethanol or 2-propanol under acidic or basic catalysis (e.g., triethylamine or DIPEA) can yield triazine derivatives. Key parameters include:

  • Temperature control : Maintaining reflux (70–80°C) for 15–24 hours to ensure complete cyclization .
  • Catalyst selection : Use of DIPEA (N,N-diisopropylethylamine) enhances nucleophilic substitution efficiency in triazine ring formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product .

Basic: How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks:
    • 1H^1H: Signals for methyl ester (δ ~3.8 ppm) and dihydrotriazine protons (δ ~5.5–6.5 ppm, split due to ring strain) .
    • 13C^{13}C: Carbonyl (C=O, δ ~165–170 ppm) and triazine ring carbons (δ ~150–160 ppm) .
  • X-ray crystallography : Grow single crystals via slow evaporation (e.g., in ethanol). Refinement with software like SHELX confirms bond angles and planarity of the triazine ring .

Advanced: What strategies enable functionalization of the triazine ring for derivatization in drug discovery?

Methodological Answer:

  • Electrophilic substitution : Introduce substituents at the N-2 or C-5 positions using halogenation (e.g., NBS/light) or Friedel-Crafts alkylation .
  • Cross-coupling reactions : Utilize Suzuki-Miyaura coupling with boronic acids to attach aryl groups at C-6, requiring Pd(PPh3_3)4_4 catalyst and anhydrous conditions .
  • Post-functionalization : React the methyl ester with hydrazine to form hydrazide intermediates, enabling further conjugation (e.g., Schiff base formation) .

Advanced: How should researchers design in vitro assays to evaluate its biological activity, particularly for antimicrobial or anticancer potential?

Methodological Answer:

  • Antimicrobial assays :
    • Use microdilution methods (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (minimum inhibitory concentration) determination .
  • Anticancer screening :
    • MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hours, with IC50_{50} calculation. Include controls for cytotoxicity (e.g., normal fibroblasts) .
  • Mechanistic studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and ROS detection (DCFH-DA probe) .

Advanced: How can stability studies be conducted to assess degradation under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation :
    • Acidic/alkaline hydrolysis: Incubate in 0.1M HCl/NaOH at 37°C for 24 hours, then neutralize and analyze via HPLC (C18 column, acetonitrile/water gradient) .
    • Thermal stress: Heat at 60°C for 72 hours; monitor decomposition by TLC or LC-MS .
  • Storage recommendations : Store at 2–8°C in amber vials under inert gas (argon) to prevent oxidation .

Advanced: What computational methods predict electronic properties and reactivity for targeted modifications?

Methodological Answer:

  • DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to optimize geometry and compute HOMO-LUMO gaps, identifying reactive sites (e.g., nucleophilic C-5) .
  • Molecular docking : Dock into target proteins (e.g., DHFR for antifolate activity) using AutoDock Vina; validate binding poses with MD simulations (GROMACS) .

Advanced: How to resolve contradictions in bioactivity data across different studies?

Methodological Answer:

  • Reproducibility checks : Standardize assay protocols (e.g., cell passage number, serum concentration) .
  • Structural verification : Re-analyze compound purity (HPLC >98%) and confirm stereochemistry (circular dichroism if chiral) .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc Tukey test) to identify outliers .

Basic: What safety and regulatory guidelines apply to handling this compound in the lab?

Methodological Answer:

  • GHS compliance : Follow hazard statements H361 (suspected of damaging fertility) and H413 (harmful to aquatic life). Use PPE (gloves, goggles) and fume hoods .
  • Waste disposal : Neutralize acidic/basic residues before incineration as per EPA guidelines .

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